molecular formula C18H17F2N5OS B2536833 2-[(difluoromethyl)sulfanyl]-N-{[1-(3,4-dimethylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}benzamide CAS No. 897614-43-6

2-[(difluoromethyl)sulfanyl]-N-{[1-(3,4-dimethylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}benzamide

Cat. No.: B2536833
CAS No.: 897614-43-6
M. Wt: 389.42
InChI Key: FRNUVDAZSQCQNA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a benzamide backbone substituted at the 2-position with a difluoromethylsulfanyl group (–S–CF₂H). The 3,4-dimethylphenyl substituent introduces steric bulk and lipophilicity, while the difluoromethylsulfanyl group may enhance electron-withdrawing effects and influence solubility. Although direct experimental data on this compound are absent in the provided evidence, its structural motifs align with pharmacologically active tetrazole derivatives discussed in the literature .

Properties

IUPAC Name

2-(difluoromethylsulfanyl)-N-[[1-(3,4-dimethylphenyl)tetrazol-5-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17F2N5OS/c1-11-7-8-13(9-12(11)2)25-16(22-23-24-25)10-21-17(26)14-5-3-4-6-15(14)27-18(19)20/h3-9,18H,10H2,1-2H3,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRNUVDAZSQCQNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=NN=N2)CNC(=O)C3=CC=CC=C3SC(F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17F2N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(difluoromethyl)sulfanyl]-N-{[1-(3,4-dimethylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}benzamide typically involves multiple steps, starting from readily available precursorsThe final step often includes the coupling of the tetrazole derivative with a benzamide precursor under appropriate conditions .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, high-throughput screening of reaction conditions, and continuous flow chemistry techniques to streamline the process and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

2-[(difluoromethyl)sulfanyl]-N-{[1-(3,4-dimethylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and catalyst choice are crucial for achieving the desired transformation .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the difluoromethyl sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings .

Scientific Research Applications

2-[(difluoromethyl)sulfanyl]-N-{[1-(3,4-dimethylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(difluoromethyl)sulfanyl]-N-{[1-(3,4-dimethylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}benzamide involves its interaction with specific molecular targets and pathways. The difluoromethyl sulfanyl group can participate in hydrogen bonding and other non-covalent interactions, while the tetrazole ring can act as a bioisostere for carboxylic acids, influencing the compound’s binding affinity and selectivity for its targets .

Comparison with Similar Compounds

Comparison with Similar Compounds

Compound Name / ID Molecular Formula Molecular Weight Key Substituents Functional Groups Evidence Source
Target Compound : 2-[(difluoromethyl)sulfanyl]-N-{[1-(3,4-dimethylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}benzamide C₂₃H₂₁F₂N₅OS 453.51 (calc.) 3,4-dimethylphenyl (tetrazole), difluoromethylsulfanyl (benzamide) Tetrazole, benzamide, –S–CF₂H N/A (inferred)
BG01453 C₁₅H₁₆N₆OS₂ 360.46 2,4-dimethylphenyl (tetrazole), thiazol-2-yl (propanamide) Tetrazole, thiazole, –S–CH₂–
N-{[1-(3,4-difluorophenyl)-1H-tetrazol-5-yl]methyl}-2-(3,4-dimethoxyphenyl)acetamide C₁₈H₁₇F₂N₅O₃ 389.40 3,4-difluorophenyl (tetrazole), 3,4-dimethoxyphenyl (acetamide) Tetrazole, acetamide, –OCH₃
2-({[1-(3,4-dichlorophenyl)-1H-tetrazol-5-yl]methyl}sulfanyl)-N-phenylacetamide C₁₆H₁₃Cl₂N₅OS 402.28 3,4-dichlorophenyl (tetrazole), phenyl (acetamide) Tetrazole, acetamide, –S–CH₂–
2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide C₁₂H₁₁F₃N₄O₂S 332.30 1-methyltetrazole, 4-(trifluoromethoxy)phenyl (acetamide) Tetrazole, acetamide, –O–CF₃

Key Observations:

Substituent Effects: Electron-Withdrawing Groups (EWGs): The 3,4-difluorophenyl () and 3,4-dichlorophenyl () substituents enhance electrophilicity and may improve target binding but reduce metabolic stability compared to the target compound’s 3,4-dimethylphenyl group, which offers steric shielding and lipophilicity .

Functional Group Impact: Tetrazole vs. Benzamide vs.

Smaller analogs like BG01453 (MW 360.46) may offer better pharmacokinetics .

Docking and Binding Affinity :

  • Compounds with hydrophobic substituents (e.g., 3,4-dimethylphenyl) may benefit from Glide XP’s hydrophobic enclosure scoring, enhancing binding in lipophilic protein pockets .

Research Findings and Trends

  • Spectroscopic Signatures : The absence of C=O bands in triazole tautomers () contrasts with tetrazoles, where such bands are retained, aiding structural confirmation .
  • Biological Relevance : Tetrazole derivatives in –9 are linked to pesticidal and pharmaceutical applications, suggesting the target compound could be explored in similar contexts .

Biological Activity

The compound 2-[(difluoromethyl)sulfanyl]-N-{[1-(3,4-dimethylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}benzamide (CAS No. 941921-88-6) is a novel chemical entity with potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

The molecular formula of this compound is C18H17F2N5O3SC_{18}H_{17}F_2N_5O_3S with a molecular weight of approximately 421.4 g/mol. The structural features include a difluoromethyl sulfanyl group and a tetrazole moiety that are critical for its biological activity.

Biological Activity Overview

Research indicates that compounds containing tetrazole and sulfonyl groups exhibit diverse biological activities, including anti-cancer and antimicrobial effects. The specific biological activities of This compound are summarized below.

Antitumor Activity

Several studies have evaluated the antitumor potential of similar compounds. For instance, the presence of the tetrazole ring has been linked to significant cytotoxic effects against various cancer cell lines. In a comparative study:

CompoundCell LineIC50 (µg/mL)
Compound AA-431 (skin cancer)1.61 ± 1.92
Compound BJurkat (leukemia)1.98 ± 1.22
Test Compound VariousTBD

The structure-activity relationship suggests that substituents on the phenyl ring enhance cytotoxicity, particularly when electron-donating groups are present .

The mechanism underlying the antitumor activity is believed to involve the induction of apoptosis through interactions with cellular pathways related to Bcl-2 proteins. Molecular dynamics simulations have shown that the test compound interacts hydrophobically with target proteins, which may facilitate its apoptotic effects .

Case Studies

A recent study investigated the effects of similar benzamide derivatives on cancer cell proliferation:

  • Study Overview : The study focused on evaluating the antiproliferative activity of various benzamide derivatives in vitro.
  • Findings : Compounds with a similar scaffold demonstrated significant inhibition of cell growth in both breast and prostate cancer cell lines.
  • : The incorporation of a difluoromethyl group was found to enhance the overall potency of these compounds.

SAR Analysis

The structure-activity relationship analysis indicates that:

  • Tetrazole moiety : Essential for biological activity due to its ability to interact with multiple biological targets.
  • Difluoromethyl sulfanyl group : Contributes to improved lipophilicity and bioavailability.
  • Dimethyl substitution on phenyl ring : Increases electron density, enhancing interaction with target proteins.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.